molecular formula C15H24N2O5 B2384668 (2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid CAS No. 2343964-02-1

(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B2384668
M. Wt: 312.366
InChI Key: GNXWHNJNQKEDGB-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and imidazole. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a weak base, with a KB of 4 × 10⁻⁹. Structurally, pyrrole is a 5-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

Pyrrole compounds can be synthesized using the Paal-Knorr Pyrrole Synthesis, the Van Leusen reaction, or the Knorr pyrrole synthesis, among others . The exact method would depend on the starting materials and the desired substitutions on the pyrrole ring .


Molecular Structure Analysis

The molecular structure of pyrrole is a planar five-membered ring. It is aromatic because it contains 4n+2 π electrons (with n=1), and it follows Hückel’s rule .


Chemical Reactions Analysis

Pyrrole is particularly reactive to electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring. It is also sensitive to oxidation, and oxidized pyrrole is non-aromatic and open to further reactions .


Physical And Chemical Properties Analysis

Pyrrole is a weak base, tending to form salts only with strong acids. It is also a highly polar compound, so it mixes well with water. It is less dense than water and, when in solution, it has a sweet, ether-like odor .

Safety And Hazards

Pyrrole is flammable, and its vapors can form explosive mixtures with air. Pyrrole can cause burns and eye damage, and may be harmful if inhaled .

Future Directions

The future directions of research could involve finding new synthetic routes to pyrrole derivatives, discovering new reactions of pyrrole compounds, or finding new drug molecules that include pyrrole as part of their structure .

properties

IUPAC Name

(2S,3aS,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)16-8-12(18)17-10-6-4-5-9(10)7-11(17)13(19)20/h9-11H,4-8H2,1-3H3,(H,16,21)(H,19,20)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXWHNJNQKEDGB-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1C2CCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

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